molecular formula C18H20FN3O3 B2994006 4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853108-28-8

4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2994006
CAS No.: 853108-28-8
M. Wt: 345.374
InChI Key: LIZJXKMNTBDKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a potential drug designed as a hybrid compound with antihypertensive, antioxidant and beta-adrenolytic activity .


Molecular Structure Analysis

The molecular structure of similar compounds shows nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation . The benzofuran and piperazine moieties are connected by an ethyl chain .

Scientific Research Applications

Molecular Structure and Properties

The molecular structure and properties of related pyrrolopyrimidine derivatives have been investigated to understand their electronic and geometric configurations. Studies such as the X-ray crystal structure determination of related compounds reveal the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds, indicating potential for forming stable molecular assemblies (Wolska & Herold, 2000). These findings suggest that pyrrolo[3,4-d]pyrimidine derivatives could be useful in designing materials with specific electronic or structural properties.

Supramolecular Assemblies

The ability of pyrimidine derivatives to form supramolecular assemblies has been explored, demonstrating their potential in creating complex molecular structures. Research on novel pyrimidine derivatives forming 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions (Fonari et al., 2004) highlights the versatility of these compounds in material science, particularly in the design of novel organic frameworks.

Electronic and Optical Properties

Studies on the electronic and optical properties of pyrrolopyrimidine derivatives, such as the investigation into deeply colored polymers containing pyrrolopyrrole units, underline their potential in electronic applications. These compounds exhibit strong photoluminescence and good photochemical stability, making them suitable for use in electronic devices (Beyerlein & Tieke, 2000). The synthesis of such polymers through palladium-catalyzed aryl-aryl coupling reactions indicates a pathway for the production of materials with desirable electronic properties.

Therapeutic Research Applications

While excluding direct references to drug use and dosage, it's noteworthy that the structural analogs of pyrrolo[3,4-d]pyrimidine have been examined for their potential in therapeutic applications. For instance, studies on the synthesis of new trifluoromethylated analogues and their structural analysis (Sukach et al., 2015) point towards the chemical versatility of these compounds in developing novel therapeutic agents.

Properties

IUPAC Name

4-(4-fluorophenyl)-1-methyl-6-(oxolan-2-ylmethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-21-14-10-22(9-13-3-2-8-25-13)17(23)15(14)16(20-18(21)24)11-4-6-12(19)7-5-11/h4-7,13,16H,2-3,8-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZJXKMNTBDKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.